Phenyldichlorosilane
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/C6H5Cl2Si/c7-9(8)6-4-2-1-3-5-6/h1-5H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAFLNBULDHNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870896 | |
| Record name | Benzene, (dichlorosilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-84-1 | |
| Record name | Dichlorophenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (dichlorosilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (dichlorosilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorophenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Dichlorophenylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT7Y64S7UH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Phenyldichlorosilane
Advanced Direct Synthesis Routes
Advanced direct synthesis routes for phenyldichlorosilane are centered on the reaction of aromatic precursors with silicon-containing reagents under specific conditions, often involving high temperatures or catalytic mediation. These methods are designed to improve yield, selectivity, and process efficiency.
Gas-Phase Condensation Techniques for this compound Formation
Gas-phase condensation is a prominent method for the synthesis of phenylchlorosilanes, involving the high-temperature reaction of gaseous reactants. This technique has been optimized to enhance the yield and selectivity of the desired products, including this compound.
In a typical gas-phase condensation process for producing phenylchlorosilanes, chlorobenzene (B131634) and trichlorosilane (B8805176) are reacted at elevated temperatures. Research has shown that optimal conditions for this reaction can lead to high product yield and selectivity. For instance, a yield and selectivity of 73.33% for phenylchlorosilane have been achieved at a reaction temperature of 600°C, a pressure of 0.4 MPa, a space time of 120 seconds, and a molar ratio of chlorobenzene to trichlorosilane of 2.5. academax.com Another study on the vapor phase condensation of chlorobenzene and trichlorosilane reports achieving a product yield of up to 65% at temperatures between 540-680°C. benthamscience.com
A patented method for producing this compound involves the reaction of benzene (B151609) with a mixture of dichlorosilane (B8785471) and trichlorosilane at temperatures ranging from 300°C to 500°C and pressures of 1,000 to 4,000 p.s.i. google.com The molar ratio of trichlorosilane to dichlorosilane in this process is typically between 1 to 2 moles of trichlorosilane to 1 mole of dichlorosilane. google.com
Table 1: Reaction Conditions for Phenylchlorosilane Synthesis via Gas-Phase Condensation
| Parameter | Value | Source |
| Reactants | Chlorobenzene, Trichlorosilane | academax.combenthamscience.com |
| Temperature | 600°C | academax.com |
| Pressure | 0.4 MPa | academax.com |
| Space Time | 120 s | academax.com |
| Molar Ratio (C6H5Cl:SiHCl3) | 2.5 | academax.com |
| Product Yield & Selectivity | 73.33% | academax.com |
The introduction of chloralkanes into the gas-phase synthesis of phenyltrichlorosilane (B1630512) has been studied to enhance the reaction process. researchgate.net The promoting effect of chloralkanes is attributed to the generation of chloralkane radicals from the dissociation of the C–Cl bond. researchgate.net It has been observed that chloromethanes with a higher number of chlorine atoms exhibit a better promoting effect. researchgate.net This research is relevant to this compound formation as it elucidates the role of radical species in the reaction mechanism, which can influence the product distribution between phenyltrichlorosilane and this compound.
The gas-phase synthesis of phenylchlorosilanes proceeds through the formation of highly reactive intermediates. Studies involving the use of isoprene (B109036) and bromobenzene (B47551) as trapping agents have demonstrated the existence of both trichlorosilyl (B107488) radicals (•SiCl3) and dichlorosilylene (B1217353) (:SiCl2) in the reaction system, especially in the presence of chloralkanes. researchgate.net
Catalytic Approaches in Direct Synthesis
Catalytic approaches in the direct synthesis of chlorosilanes are pivotal for improving reaction rates and controlling product selectivity. Copper-based catalysts are predominantly used in these processes.
Bi-component catalysts, particularly those comprising copper(I) chloride (CuCl) and metallic copper, have shown high activity and selectivity in the direct synthesis of methylchlorosilanes. researchgate.net The use of CuCl has been found to decrease the induction period of the reaction, enhance selectivity during this initial stage, and lead to a more prolonged stable reaction phase. researchgate.net While this research focuses on methylchlorosilanes, the principles of using bi-component catalysts to enhance activity and selectivity are applicable to the synthesis of other chlorosilanes, including this compound.
Copper is the primary catalyst in the direct synthesis of chlorosilanes. ntnu.no The selectivity towards dichlorosilanes, such as dimethyldichlorosilane, is a critical aspect of industrial processes. The addition of promoters, such as zinc, to copper catalysts is a common strategy to increase the selectivity for M2 (dimethyldichlorosilane). ntnu.no
In the direct synthesis of methyldimethoxysilane (B100820) from silicon and methanol, copper(I) chloride is used as a catalyst. researchgate.net It is suggested that the chloride ions are transferred to the surface of the metallic copper formed during the reaction, which can influence the catalytic activity and selectivity. researchgate.net The use of various copper catalysts, including CuSO4 and CuI, has been explored in other synthetic applications, with results indicating that both Cu(I) and Cu(II) species can be effective catalysts. nsf.gov The choice of catalyst can significantly impact the yield and purity of the final product. nsf.gov
Reduction and Halogenation Pathways
The synthesis of this compound can be effectively achieved through the partial reduction of phenyltrichlorosilane or the controlled halogenation of other organosilanes. These pathways offer distinct advantages in terms of reagent accessibility and reaction control.
Reduction of Phenyltrichlorosilane to this compound
The conversion of phenyltrichlorosilane (PhSiCl₃) to this compound involves the selective replacement of one chlorine atom with a hydrogen atom. This transformation requires a mild and controllable source of hydride.
Lithium Chloride/Sodium Hydride Reagent Systems
A key method for the reduction of chlorosilanes involves the use of hydride-donating agents. The combination of sodium hydride (NaH) with a lithium halide, such as lithium chloride (LiCl), can serve as an effective reagent system. In this process, sodium hydride acts as the primary source of the hydride (H⁻) ion necessary for the reduction.
The reaction between lithium chloride and sodium hydride can be used to generate lithium hydride (LiH), which is a potent reducing agent. google.com This reaction is typically conducted in an inert organic diluent, such as tetrahydrofuran, at temperatures ranging from 20°C to 150°C. google.com The in-situ generated LiH or the NaH/LiCl combination then reacts with phenyltrichlorosilane to yield the desired this compound. The presence of the lithium salt can influence the reactivity and solubility of the hydride species in the organic solvent.
| Reagent | Chemical Formula | Proposed Role in Synthesis |
| Phenyltrichlorosilane | C₆H₅SiCl₃ | Starting material; silicon electrophile |
| Sodium Hydride | NaH | Primary hydride (H⁻) source |
| Lithium Chloride | LiCl | Facilitates reaction; potential LiH formation |
| This compound | C₆H₅SiHCl₂ | Desired reduction product |
Mechanistic Considerations of Reductive Processes in Silane (B1218182) Chemistry
The reduction of a chlorosilane, such as phenyltrichlorosilane, is a form of ionic hydrogenation. wikipedia.org The core of the mechanism involves the nucleophilic attack of a hydride ion on the electrophilic silicon center. The silicon atom in phenyltrichlorosilane is highly electrophilic due to the presence of three electron-withdrawing chlorine atoms.
Controlled Halogenation of Organosilanes
An alternative synthetic route to this compound is the controlled halogenation of a precursor organosilane that contains Si-H bonds, such as phenylsilane (B129415) (PhSiH₃). This method involves the stepwise replacement of hydrogen atoms with halogen atoms. A common route for producing chlorosilanes is the reaction of hydridosilanes with chlorinating agents capable of converting Si-H bonds into Si-Cl bonds. google.com
Hydrogen chloride (HCl) is a suitable reagent for this transformation. The reaction of an organohydrosilane with HCl can be accelerated by the addition of catalysts. google.com By carefully controlling the stoichiometry of the reactants, it is possible to achieve the desired degree of halogenation. For instance, reacting phenylsilane with two equivalents of HCl would theoretically yield this compound. The process may be conducted in the presence of an ether compound as a solvent. google.com
| Starting Material | Halogenating Agent | Product | Key Transformation |
| Phenylsilane (C₆H₅SiH₃) | Hydrogen Chloride (HCl) | This compound (C₆H₅SiHCl₂) | 2 Si-H bonds → 2 Si-Cl bonds |
| Phenylmethylsilane (C₆H₅(CH₃)SiH₂) | Hydrogen Chloride (HCl) | Phenylmethyldichlorosilane (C₆H₅(CH₃)SiCl₂) | 2 Si-H bonds → 2 Si-Cl bonds |
Novel Synthetic Strategies for this compound Precursors
Research into novel synthetic methods often focuses on improving efficiency and atom economy. Disproportionation reactions represent one such advanced strategy for obtaining precursors to valuable organosilanes.
Disproportionation Reactions of Organohydrosilanes
Disproportionation, or ligand-redistribution, reactions of organohydrosilanes involve the exchange of substituents around the silicon atom. researchgate.net These reactions can be catalyzed by nucleophiles, such as bases, or by certain transition metal complexes. researchgate.net In a typical disproportionation, an organohydrosilane can be converted into a mixture of a more hydrogenated silane and a more halogenated or alkoxylated silane.
For example, an arylhydrosilane could undergo a ligand-redistribution reaction in the presence of a suitable catalyst. researchgate.net This could potentially be used to synthesize phenyltrichlorosilane from other phenyl-containing silanes. This phenyltrichlorosilane could then serve as the direct precursor for this compound via the reduction methods described previously (Section 2.2.1). The ability of nucleophiles to initiate these reactions is a key area of study, as is the development of methods to control the reaction to favor the desired product. researchgate.net
Hydrosilylation in the Context of this compound Synthesis
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful and atom-economical method for the formation of silicon-carbon bonds. In the context of this compound synthesis, this typically involves the reaction of a silane containing Si-H bonds with an aromatic compound, though more commonly it refers to the reaction of an alkene or alkyne with a hydrosilane. For this compound, a relevant industrial synthesis involves the high-temperature reaction of benzene with trichlorosilane, which can be considered a form of hydrosilylation of the aromatic ring, although this process is complex. More conventional hydrosilylation reactions are catalyzed by a variety of transition metal complexes.
Chloroplatinic acid (H₂PtCl₆), often referred to as Speier's catalyst, is one of the most widely used and effective catalysts for hydrosilylation reactions. qualitas1998.net It can catalyze the addition of hydrosilanes to a wide range of unsaturated substrates. While direct synthesis of this compound via hydrosilylation of benzene with dichlorosilane using Speier's catalyst is not a standard laboratory procedure due to the stability of the benzene ring, platinum catalysts are fundamental in the broader field of organosilicon chemistry. The general mechanism of platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the unsaturated substrate, migratory insertion, and reductive elimination of the product. mdpi.com
A diverse array of platinum(II) complexes have been developed as highly active and selective catalysts for hydrosilylation. These complexes offer advantages over Speier's catalyst in terms of solubility, stability, and the ability to tune the catalytic activity through ligand modification. For instance, platinum(II) di-ω-alkenyl complexes have been shown to be effective "slow-release" precatalysts for heat-triggered olefin hydrosilylation, minimizing side reactions. illinois.edu Other examples include platinum(II) complexes with salicylaldimine and phenylpyridyl ligands, which can be photoactivated, offering temporal control over the reaction. nih.gov The catalytic cycle for these Pt(II) catalysts is generally believed to involve a reduction to a Pt(0) species, which is the active catalyst, followed by the steps of the Chalk-Harrod mechanism.
| Catalyst Type | Ligands | Activation |
| Speier's Catalyst | Chloro | Thermal |
| Karstedt's Catalyst | Divinyltetramethyldisiloxane | Thermal |
| Pt(II) Di-ω-alkenyl Complexes | CH₂SiMe₂(vinyl) | Thermal (slow-release) |
| Pt(II) Phenylpyridyl Schiff Base Complexes | Salicylaldimine, Phenylpyridyl | Photoactivated |
In recent years, there has been a growing interest in replacing precious metal catalysts like platinum with more abundant and less expensive first-row transition metals. Cobalt complexes have emerged as promising catalysts for hydrosilylation reactions. rsc.org Cobalt catalysts can exhibit unique selectivity compared to their platinum counterparts.
Furthermore, cobalt complexes have been shown to catalyze the H/D exchange in hydrosilanes. This process involves the activation of the Si-H bond and its exchange with a deuterium (B1214612) source, providing insight into the mechanism of cobalt-catalyzed reactions. The ability of cobalt complexes to facilitate this exchange underscores their potential for activating Si-H bonds in catalytic processes like hydrosilylation.
Purification and Isolation Techniques in this compound Synthesis Research
The crude product from the synthesis of this compound, regardless of the method used, is typically a mixture of the desired product, unreacted starting materials, catalyst residues, and byproducts. Therefore, effective purification and isolation are crucial to obtain high-purity this compound.
The primary and most effective method for the purification of this compound is fractional distillation . nii.ac.jp This technique separates components of a liquid mixture based on their different boiling points. This compound has a boiling point of approximately 197-198 °C, which allows for its separation from lower-boiling impurities such as unreacted silanes and solvents, as well as higher-boiling byproducts like diphenyl-substituted silanes. For high-purity requirements, a distillation column with a high number of theoretical plates is employed to achieve efficient separation. nii.ac.jp
In some cases, a preliminary chemical purification step may be necessary to remove certain impurities that are difficult to separate by distillation alone. For instance, if the crude product contains residual basic catalysts, it can be neutralized with an appropriate acid followed by filtration to remove the resulting salts. Conversely, acidic impurities can be removed by washing with a mild base.
For the removal of catalyst residues, particularly from platinum-catalyzed hydrosilylation reactions, techniques such as adsorption onto a solid support or extraction may be employed prior to distillation. The choice of purification strategy depends on the nature and concentration of the impurities present in the crude product mixture. After distillation, the purity of the isolated this compound is typically verified using analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
Reaction Mechanisms and Chemical Transformations Involving Phenyldichlorosilane
Mechanistic Investigations of Si-H Bond Reactivity
The reactivity of the silicon-hydride (Si-H) bond in phenyldichlorosilane and related hydrosilanes is a cornerstone of its chemical behavior, enabling a diverse range of transformations. Mechanistic studies have revealed that this bond can undergo reactions through several distinct pathways, including nucleophilic attack at the silicon center and homolytic cleavage to form radical species. The specific pathway is often dictated by the reagents, reaction conditions, and the electronic and steric environment of the silicon atom.
Unlike the C-H bond, the Si-H bond is polarized with a partial positive charge on silicon (Siᵟ⁺) and a partial negative charge on hydrogen (Si⁻-Hᵟ⁻). This polarization makes the silicon atom an electrophilic center, susceptible to attack by nucleophiles. Nucleophilic substitution at silicon is a common reaction manifold, though the mechanisms can differ from those observed for carbon. libretexts.org A key feature of silicon chemistry is its ability to expand its coordination sphere beyond the typical four bonds, forming hypervalent intermediates and transition states. soci.orgwikipedia.org This capacity is central to understanding its reaction mechanisms. From a bond orbital perspective, the lowest unoccupied molecular orbital (LUMO) of the Si-H bond (the σ*SiH orbital) has a greater expansion on the silicon atom, making it the primary site for attack by the highest occupied molecular orbital (HOMO) of a nucleophile. chemrxiv.org
The susceptibility of the silicon atom in this compound to nucleophilic attack and coordination expansion is governed by a combination of steric and electronic factors. The presence of two electronegative chlorine atoms and a phenyl group influences the electrophilicity of the silicon center. Electron-withdrawing substituents enhance the partial positive charge on silicon, making it more reactive towards nucleophiles. This principle is observed in various organosilicon reactions, where electron-deficient silanes show enhanced reactivity. researchgate.net
Systematic studies on related organosilanes have demonstrated that their reactivity is the result of a summation of different components, including electronic and steric effects, pH dependence, and the potential for intramolecular interactions like hydrogen bonding. acs.org While direct nucleophilic attack at a sterically crowded silicon center can be hindered, alternative pathways may become accessible. For instance, some reactions are proposed to occur via a flank attack on the Si-H bond, a mechanism that is less sensitive to steric hindrance compared to direct attack on the silicon atom. lkouniv.ac.in
The ability of silicon to form hypervalent species, where it is bonded to more than four atoms, is a critical factor in the reactivity of H-containing silanes like this compound. soci.org This coordination expansion facilitates nucleophilic substitution reactions by providing lower-energy pathways through pentacoordinate intermediates or hexacoordinate transition states. wikipedia.org
H-containing silanes can react with Lewis bases to form stable, higher-coordinate adducts. For example, certain silane (B1218182) σ-complexes readily coordinate with Lewis bases to form stable adducts that feature hexacoordinate silicon centers with three nonclassical Ru-H-Si interactions. nih.gov This process of coordination expansion can activate the silane for subsequent transformations. A common mechanistic motif involves the activation of the silane by a catalyst or reagent to form a pentacoordinate silicon intermediate. This intermediate can then function as a Lewis acid, coordinating with another reactant molecule to form a hexacoordinate transition state that drives the reaction to completion. wikipedia.org
In addition to heterolytic bond cleavage, the Si-H bond can undergo homolytic cleavage to generate a silicon-centered radical. ccspublishing.org.cnresearchgate.net This pathway is fundamental to many organosilicon transformations, including hydrosilylation and reduction reactions. researchgate.net The generation of a silyl (B83357) radical from a hydrosilane is typically achieved through a hydrogen atom transfer (HAT) process, where a radical initiator abstracts the hydrogen atom from the Si-H bond. ccspublishing.org.cn
A common method for initiating these radical reactions involves the thermal decomposition of peroxides to generate alkoxy radicals. ccspublishing.org.cn A generalized mechanism proceeds as follows:
Initiation: A peroxide decomposes under heat to form two alkoxy radicals.
Propagation Step 1: The alkoxy radical abstracts a hydrogen atom from the hydrosilane (e.g., this compound) to generate a silicon-centered radical and an alcohol.
Propagation Step 2: The silyl radical adds to an unsaturated substrate (like an alkene or alkyne), forming a carbon-centered radical intermediate.
Propagation Step 3: This new radical can then abstract a hydrogen atom from another hydrosilane molecule, yielding the final product and regenerating the silyl radical to continue the chain reaction. ccspublishing.org.cn
This radical pathway is supported by the array of by-products observed in industrial processes like the Rochow process for producing methylchlorosilanes, which is thought to involve organic radical intermediates. lkouniv.ac.in
To gain deeper insight into the complex reaction dynamics of organosilanes, researchers frequently employ theoretical and computational chemistry. These methods allow for the detailed investigation of reaction pathways, the characterization of transient intermediates and transition states, and the calculation of potential energy surfaces, which are often inaccessible through experimental means alone. uhmreactiondynamics.orgresearchgate.net Techniques such as transition state theory and the use of implicit solvation models help in calculating reaction rates and understanding solvent effects on reaction energetics. escholarship.org
Computational studies on H-abstraction reactions from silanes, for example, have provided a molecular-level explanation for their reactivity compared to their alkane counterparts. nih.gov These theoretical investigations are crucial for building a comprehensive understanding of the energetics and dynamics of elementary reaction steps in organosilicon chemistry. uhmreactiondynamics.org
Density Functional Theory (DFT) has become an indispensable tool for studying reaction mechanisms in organosilicon chemistry, offering a good balance between computational cost and accuracy. scielo.br DFT calculations are widely used to map out potential energy surfaces, determine the geometries of reactants, products, and transition states, and calculate activation barriers. nih.govresearchgate.net
Specific applications of DFT to silane reactivity include:
Elucidating Bond Activation: DFT studies on the activation of the Si-H bond by transition metal complexes have revealed that the process can occur via a barrierless electrophilic interaction, followed by heterolytic cleavage through a concerted, four-membered transition state. researchgate.net
Explaining Reactivity Trends: Theoretical investigations into hydrogen abstraction from silanes have shown that the lower activation energies compared to analogous alkanes are a direct consequence of the lower bond dissociation energy (BDE) of the Si-H bond versus the C-H bond. nih.gov Differences in the electrostatic potential surfaces of silanes and alkanes also contribute to their distinct reactivities. nih.gov
These computational studies complement experimental findings, providing a detailed, molecular-level picture of the chemical transformations involving this compound and related compounds. acs.org
Data on Bond Dissociation Energies (BDEs) and Reaction Barrier Energies
Computational studies, particularly those using DFT, provide quantitative data that helps explain observed reactivity. The table below compares the BDEs of Si-H and C-H bonds and the calculated barrier energies for hydrogen abstraction, illustrating why silanes are generally more reactive in such reactions than their alkane counterparts.
| Reaction Type | Compound | Attacking Radical | Bond Type | BDE (kcal/mol) | Barrier Energy (kcal/mol) |
| H-Abstraction | Silane | H• | Si-H | 91.7 | ~5-6 |
| H-Abstraction | Methane | H• | C-H | 105.0 | ~12-13 |
| H-Abstraction | Silane | CH₃• | Si-H | 91.7 | ~8-9 |
| H-Abstraction | Methane | CH₃• | C-H | 105.0 | ~14-15 |
| Data derived from theoretical calculations reported in the literature. nih.gov |
Theoretical and Computational Chemistry Approaches to Reaction Mechanisms
Computational Modeling of Catalytic Cycles
The elucidation of catalytic cycles at a molecular level is paramount for the rational design of more efficient and selective catalysts. Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool to investigate the complex multi-step reaction pathways inherent in catalysis. While comprehensive computational studies specifically detailing the catalytic cycles of this compound are not extensively documented in publicly accessible literature, the principles derived from computational studies of analogous chlorosilane and hydrosilane reactions provide significant insights.
Theoretical investigations into catalytic processes such as hydrosilylation, dehydrogenative coupling, and polymerization, where this compound or similar phenyl-substituted silanes are reactants, would typically involve the following aspects:
Adsorption and Activation: Modeling the initial interaction of this compound with the catalyst's active site. This includes calculating the binding energies and geometries of the adsorbed species. For instance, in a transition metal-catalyzed reaction, the coordination of the Si-H or Si-Cl bond to the metal center would be a critical initial step.
Transition State Analysis: Identifying and characterizing the transition states for key elementary steps, such as oxidative addition, migratory insertion, and reductive elimination. The calculated activation energies for these steps are crucial for determining the rate-limiting step of the catalytic cycle.
Intermediate Species: Characterizing the structure and stability of various intermediates formed during the catalytic cycle. This helps in understanding the reaction pathway and potential side reactions.
Table 1: Hypothetical DFT-Calculated Energy Profile for a Catalytic Hydrosilylation Step Involving this compound
| Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Catalyst + this compound | 0.0 |
| 2 | Catalyst-Phenyldichlorosilane Complex | -5.2 |
| 3 | Transition State (Oxidative Addition) | +15.8 |
| 4 | Oxidative Addition Product | -10.4 |
| 5 | Alkene Coordination Complex | -12.1 |
| 6 | Transition State (Migratory Insertion) | +12.5 |
| 7 | Migratory Insertion Product | -25.3 |
| 8 | Transition State (Reductive Elimination) | +5.7 |
| 9 | Product Complex | -30.1 |
This table is illustrative and does not represent actual experimental or calculated data.
Such computational models provide invaluable insights into the mechanism, guiding the optimization of reaction conditions and the development of novel catalytic systems for reactions involving this compound.
Reactions of the Si-Cl Bonds
The silicon-chlorine bonds in this compound are highly susceptible to nucleophilic attack, making them the primary sites for hydrolysis, condensation, and polymerization reactions.
Hydrolysis Reactions of Chlorosilanes
The hydrolysis of chlorosilanes is a fundamental reaction that leads to the formation of silanols, which are key intermediates in the synthesis of silicones. The reaction proceeds via the nucleophilic substitution of the chloride ions by hydroxyl groups from water. The reactivity of the Si-Cl bond is influenced by the nature of the other substituents on the silicon atom. In the case of this compound, the phenyl group, being electron-withdrawing, can influence the rate of hydrolysis.
The general mechanism for the hydrolysis of a chlorosilane involves the formation of a pentacoordinate silicon intermediate. beilstein-journals.org The reaction can be catalyzed by both acids and bases.
While this subsection specifically mentions 1,3-dihydrido-disiloxanes, the principles of organocatalytic hydrolysis can be extended to the hydrolysis of this compound and its derivatives. Disiloxanes are formed from the initial hydrolysis and subsequent condensation of chlorosilanes. Recent research has demonstrated the use of metal-free organocatalysts for the hydrolysis of hydrido-siloxanes. researchgate.net For instance, certain organic molecules can act as Lewis bases, activating the silicon center towards nucleophilic attack by water. Although specific studies on the organocatalytic hydrolysis of disiloxanes derived from this compound are not widely reported, it is a promising area for green and sustainable chemical processes.
The hydrolysis of chlorosilanes is significantly accelerated in the presence of a base. The base, typically a hydroxide (B78521) ion or an amine, acts as a stronger nucleophile than water and readily attacks the electrophilic silicon atom. researchgate.netnih.gov The mechanism involves the formation of a pentacoordinate intermediate, which then expels a chloride ion. For this compound, the stepwise hydrolysis would yield phenylchlorosilanol and then phenylsilanediol.
The rate of base-catalyzed hydrolysis is influenced by several factors, including the concentration of the base, the solvent, and the steric and electronic properties of the substituents on the silicon atom. The phenyl group in this compound can affect the reaction kinetics.
Table 2: Factors Affecting the Rate of Base-Catalyzed Hydrolysis of Chlorosilanes
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Base Concentration | Increases | Higher concentration of nucleophiles. |
| Solvent Polarity | Generally Increases | Stabilization of the charged transition state. |
| Steric Hindrance | Decreases | Hinders the approach of the nucleophile to the silicon center. |
Unsymmetrical disiloxanes, which can be formed from the co-condensation of different silanols, may possess silicon atoms with different substituents, leading to differential reactivity towards hydrolysis. Chemoselective hydrolysis involves the preferential cleavage of one Si-O-Si bond over another. This selectivity can be achieved by controlling the reaction conditions, such as the choice of catalyst and solvent, or by exploiting the inherent electronic and steric differences between the two silicon centers. nih.gov
For an unsymmetrical disiloxane (B77578) containing a phenylsilyl group derived from this compound and another silyl group with different substituents, the electronic effect of the phenyl group would play a crucial role in determining which Si-O bond is more susceptible to cleavage. While specific examples involving this compound-derived unsymmetrical disiloxanes are not abundant in the literature, the principles of chemoselectivity are applicable.
Condensation and Polymerization Processes
The silanols formed from the hydrolysis of this compound are highly reactive and readily undergo condensation reactions to form siloxane bonds (Si-O-Si). gelest.com This process is the fundamental step in the formation of polysiloxane polymers, commonly known as silicones.
The condensation of phenylsilanetriol, the full hydrolysis product of a related compound phenyltrichlorosilane (B1630512), can lead to the formation of various structures, from linear and cyclic oligomers to complex three-dimensional networks. gelest.com Similarly, the difunctional nature of this compound, upon hydrolysis to phenylsilanediol, primarily leads to the formation of linear polyphenylsiloxanes.
The condensation reaction can be catalyzed by both acids and bases. The mechanism involves the nucleophilic attack of a silanol (B1196071) group on another protonated or unprotonated silanol, leading to the elimination of a water molecule. The properties of the resulting polymer, such as molecular weight, viscosity, and thermal stability, are highly dependent on the reaction conditions, including temperature, catalyst, and the presence of any monofunctional chain-terminating agents.
Hydrolysis: PhSiHCl₂ + 2H₂O → PhSiH(OH)₂ + 2HCl
Condensation/Polymerization: n PhSiH(OH)₂ → [-Si(Ph)(H)-O-]n + n H₂O
The resulting polyphenyl(hydrido)siloxane can be further modified through reactions of the Si-H bond. The presence of the phenyl group along the siloxane backbone imparts specific properties to the polymer, such as increased thermal stability and a higher refractive index compared to their methyl-substituted counterparts.
Derivatization via Si-Cl Functionality for Advanced Materials
The electrophilic nature of the Si-Cl bond in this compound allows for its derivatization with a wide range of nucleophiles, leading to the synthesis of functionalized silanes and advanced materials. Reactions with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are particularly useful for forming new silicon-carbon bonds.
By reacting this compound with one or two equivalents of a Grignard or organolithium reagent, one or both of the chlorine atoms can be replaced with organic groups. This allows for the synthesis of a diverse array of organosilanes with tailored electronic and steric properties. These functionalized silanes can then be used as monomers for polymerization or as building blocks in more complex molecular architectures.
For example, the reaction of this compound with a Grignard reagent can be controlled to achieve either partial or full substitution of the chlorine atoms, leading to the formation of R(Ph)SiHCl or R₂(Ph)SiH, respectively.
Reactions Involving Both Si-H and Si-Cl Bonds
The presence of both Si-H and Si-Cl bonds on the same silicon atom gives this compound a unique bifunctional reactivity that is highly valuable in organosilicon chemistry. This allows for sequential or selective reactions to build complex molecules and polymers.
Bifunctional Reactivity in Organosilicon Chemistry
The differential reactivity of the Si-H and Si-Cl bonds allows for a two-stage functionalization of the this compound molecule. The Si-Cl bonds are generally more susceptible to nucleophilic attack, while the Si-H bond is reactive towards processes like hydrosilylation.
This bifunctional nature enables the synthesis of monomers that can be polymerized through different mechanisms. For instance, the Si-Cl bonds can be reacted first to create a di-substituted silane containing a reactive Si-H bond. This new monomer can then undergo hydrosilylation with a molecule containing a carbon-carbon double bond to form a more complex structure.
Selective Transformations and Functionalizations
The ability to selectively react one type of bond while leaving the other intact is a key feature of this compound chemistry. The choice of reagents and reaction conditions dictates which bond will react.
For example, nucleophilic reagents like Grignard or organolithium compounds will preferentially attack the electrophilic silicon center and displace the chlorine atoms. In contrast, hydrosilylation, which is the addition of a Si-H bond across a double or triple bond, is typically catalyzed by transition metal complexes (like platinum catalysts) and specifically targets the Si-H bond.
This selectivity allows for a stepwise approach to synthesis. One could first perform a Grignard reaction to introduce a specific organic group at the Si-Cl positions and then use the remaining Si-H bond for a subsequent hydrosilylation reaction to attach the molecule to a polymer backbone or another functional group.
An example of a selective transformation is the partial reduction of the Si-Cl bonds. By using a controlled amount of a reducing agent, it is possible to reduce one Si-Cl bond to a Si-H bond, yielding phenylchlorosilane. Conversely, specific chlorinating agents can react with the Si-H bond to produce phenyltrichlorosilane.
This controlled and selective reactivity makes this compound an invaluable tool for the precise construction of organosilicon molecules and materials with desired functionalities and architectures.
Advanced Applications of Phenyldichlorosilane in Materials Science and Engineering
Precursors for Silicon-Containing Polymeric Materials
Phenyldichlorosilane is utilized in the synthesis of various silicon-containing polymers, including polycarbosilanes and polysilanes. These polymers are significant due to their ability to be converted into ceramic materials upon pyrolysis.
Polycarbosilanes and Polysilanes as Ceramic Precursors
Polycarbosilanes and polysilanes are classes of preceramic polymers that can be transformed into silicon carbide (SiC) and other silicon-based ceramics through controlled thermal decomposition. This compound can be used as a starting material for the synthesis of polysilanes via dechlorination and condensation reactions, typically employing alkali metals like sodium or lithium epo.orgepo.org. The resulting polysilanes, which contain Si-Si bonds, can then be rearranged or functionalized to produce polycarbosilanes, characterized by Si-C backbones epo.orgepo.org.
The synthesis of polycarbosilanes from polysilanes often involves heating the polysilane at elevated temperatures (e.g., 50-600°C) in an inert atmosphere, followed by further polymerization of lower molecular weight fractions at higher temperatures (e.g., 250-500°C) epo.orgepo.org. This compound is listed as a monosilane that can be used to obtain the polysilane starting material through dechlorination and condensation epo.orgepo.org.
Synthesis of Silicon Carbide Fibers and Films
Polycarbosilanes derived from precursors like this compound are widely used in the production of silicon carbide fibers and films epo.orgepo.org. The process typically involves shaping the preceramic polymer into the desired form (fibers via melt-spinning or electrospinning, films via techniques like spin coating) and then pyrolyzing it at high temperatures (typically 800-2000°C in an inert atmosphere) to convert the polymer into SiC google.comgoogle.comclemson.edu.
For instance, silicon carbide fibers can be synthesized from polycarbosilane through melt-spinning or electrospinning, followed by curing and pyrolysis clemson.edu. Pyrolysis temperatures typically range from 1000 to 1600°C clemson.edu. Silicon carbide films can also be synthesized from polycarbosilane precursors using methods like spin coating, followed by heating researchgate.netpsu.edumdpi.com.
Relationship between Polymer Microstructure and Ceramic Properties
The microstructure of the preceramic polymer significantly influences the properties of the resulting silicon carbide ceramic. The molecular architecture, cross-linking density, and presence of different functional groups within the polycarbosilane or polysilane precursor affect the ceramic yield, phase composition (e.g., formation of β-SiC), crystallinity, and the presence of secondary phases (like free carbon or silicon oxycarbides) in the final SiC material clemson.eduresearchgate.netpsu.edupitt.edumdpi.com.
For example, hyperbranched polycarbosilanes have been used to produce inorganic/organic hybrid materials and, through pyrolysis, inorganic solids with unusual microstructures and properties researchgate.net. The formation of two-phase amorphous ceramics, such as SiC/C and SiC/BN composites, from polymeric precursors can lead to unique microstructures and thermal/mechanical properties, which are influenced by the mixing and thermosetting of the constituent polymers researchgate.netpsu.edu. The uniform distribution of phases, like carbon droplets in a SiC matrix, can lead to high oxidation resistance researchgate.netpsu.edu. The pyrolysis temperature also plays a crucial role in the final ceramic microstructure and properties, affecting grain size and the presence of residual phases clemson.edu.
Dendritic Organosilicon Polymers
This compound and other chlorosilanes are important building blocks in the synthesis of dendritic organosilicon polymers, commonly known as carbosilane dendrimers unt.eduresearchgate.netethernet.edu.et. These highly branched macromolecules possess unique structures and properties that make them interesting for various advanced applications.
Synthesis of Dendrimers from Chlorosilanes
Dendrimers are typically synthesized through iterative, controlled reaction steps, often employing either divergent or convergent approaches unt.edu. Chlorosilanes, including this compound, serve as core molecules or branching units in the divergent synthesis of carbosilane dendrimers unt.eduresearchgate.netethernet.edu.et. In the divergent approach, synthesis begins from a polyfunctional core, and branches are extended outwards in a stepwise manner unt.edu. Each step involves the reaction of terminal functional groups to create new branching points unt.edu. Chlorosilanes provide reactive Si-Cl bonds that can be utilized in these branching reactions.
The synthesis of carbosilane dendrimers often involves reactions like the replacement of chlorines in alkylchlorosilanes by Grignard reagents or hydrosilylation reactions unt.edu. While specific examples often mention methyl- or trichlorosilanes, the principle applies to other chlorosilanes like this compound, which can introduce phenyl groups into the dendritic structure unt.eduresearchgate.net.
Electrophilic Silicon in Dendritic Polymer Synthesis
The electrophilic nature of the silicon atom in chlorosilanes is a key factor facilitating their use in dendritic polymer synthesis unt.edu. The polarized Si-Cl bond makes the silicon atom susceptible to nucleophilic attack, allowing for controlled coupling reactions that build the dendritic architecture unt.edu. Nucleophilic species can easily access the electrophilic silicon center, enabling reactions that form Si-C or Si-Si bonds, crucial for the carbosilane or polysilane dendrimer backbone unt.edutandfonline.com. This electrophilicity allows for high-yield reactions suitable for the repetitive synthesis required for dendrimer growth unt.edu.
Functionalized Polysilalkylene Siloxane Monomers
This compound can be utilized in the synthesis of functionalized polysilalkylene siloxane monomers, also known as polycarbosiloxanes. These hybrid materials combine characteristics of both silicones and organic polymers. The synthesis of these monomers often involves hydrosilylation reactions, where compounds containing Si-H bonds react with olefins or alkynes in the presence of a catalyst, such as Karstedt's catalyst sciepub.comsciepub.comresearchgate.netresearchgate.net.
While research often focuses on dimethylchlorosilane or methylphenylchlorosilane for creating modified siloxane monomers, this compound, with its Si-H bond and two reactive Si-Cl bonds, presents opportunities for synthesizing monomers with different functionalities and branching points sciepub.comresearchgate.net. These monomers can then be polymerized, typically via condensation polymerization in the presence of water, where the Si-Cl bonds are hydrolyzed to form Si-OH groups, which then condense to form Si-O-Si linkages, creating the siloxane backbone sciepub.com. The presence of the phenyl group directly attached to the silicon atom in monomers derived from this compound can influence the properties of the resulting polysilalkylene siloxane polymers, potentially affecting their thermal stability, refractive index, and compatibility with organic materials.
The synthesis of such monomers is of interest for creating polymers with properties suitable for applications as elastomers, adhesives, fluids, and resins sciepub.comsciepub.comresearchgate.net.
Surface Modification and Self-Assembled Monolayers (SAMs)
This compound is a relevant precursor for the formation of self-assembled monolayers (SAMs) on various substrates, particularly those with hydroxyl-rich surfaces like silicon dioxide (silica) nist.govresearchgate.netacs.orgresearchgate.net. SAMs are highly ordered molecular assemblies that form spontaneously on a surface, allowing for precise control over the surface's chemical and physical properties nist.govresearchgate.netmcmaster.caresearchgate.net.
Deposition of Dense Homogeneous Monolayers on Substrates
Organosilanes, including this compound, can form SAMs on oxide-containing surfaces through a process involving hydrolysis of the Si-Cl bonds and subsequent condensation with surface hydroxyl groups, as well as inter-molecule condensation to form a siloxane network nist.govresearchgate.netacs.orgresearchgate.netmcmaster.canih.gov. Studies comparing different phenylchlorosilanes (phenyltrichlorosilane, this compound, and phenylchlorosilane) have shown that the degree of chlorination influences the resulting monolayer structure nist.govacs.org. While phenyltrichlorosilane (B1630512) can form inhomogeneous multilayers, this compound and phenylchlorosilane tend to deposit as dense, homogeneous monolayers researchgate.netacs.orgresearchgate.net. This suggests that the presence of two hydrolyzable chlorine atoms in this compound, compared to three in the trichloro analogue, facilitates the formation of a more ordered and uniform monolayer structure on the substrate surface researchgate.netacs.org.
Influence of Chlorination Degree on SAM Formation and Properties
The number of chlorine atoms attached to the silicon center in organosilanes significantly impacts the SAM formation process and the properties of the resulting film nist.govresearchgate.netacs.org. Research indicates that organosilanes with more hydrolyzable groups (like trichlorosilanes) can lead to a higher degree of surface polymerization and potentially denser networks nist.govresearchgate.net. However, in the case of phenylchlorosilanes, the difunctional this compound and monofunctional phenylchlorosilane have been shown to form dense, homogeneous monolayers, whereas the trifunctional phenyltrichlorosilane resulted in inhomogeneous multilayers researchgate.netacs.orgresearchgate.net. This highlights that for phenyl-substituted silanes, a lower degree of chlorination (di- or mono-) is more conducive to forming well-ordered monolayers researchgate.netacs.org. The different number of Si-Cl bonds affects the extent of cross-linking within the monolayer and the kinetics of the self-assembly process mcmaster.ca.
Tuning Surface Wettability and Chemical Resistance
SAMs formed from organosilanes are effective in tailoring surface properties such as wettability and chemical resistance nist.govmcmaster.caresearchgate.netnih.gov. The nature of the organic group attached to the silicon atom dictates the surface characteristics of the SAM nist.gov. In the case of this compound, the presence of the phenyl group imparts specific surface energy characteristics to the modified substrate. By controlling the formation of the SAM, including the packing density and orientation of the phenyl groups, the wettability of the surface can be tuned nist.govresearchgate.netresearchgate.net. For instance, densely packed SAMs with exposed organic chains can lead to hydrophobic surfaces nist.gov. Furthermore, the stable siloxane network formed by the condensation of hydrolyzed this compound molecules on the surface can enhance the chemical resistance of the modified substrate nist.govacs.org. The ability to manipulate surface properties at the nanoscale through SAM formation with precursors like this compound has broad implications for applications requiring tailored surface interactions, such as in microfluidics, coatings, and biointerfaces nist.govmcmaster.caacs.org.
Applications in Advanced Functional Materials
This compound and materials derived from it find applications in the creation of advanced functional materials, leveraging the unique properties conferred by the silicon-oxygen framework and the organic substituents. fz-juelich.deiiitdm.ac.inmdpi.comidu.ac.idyale.eduresearchgate.net
Adhesives, Sealants, and Coatings
Silane-terminated polymers, often incorporating silanes like this compound, are widely used as raw materials in the formulation of adhesives, sealants, and coatings (CASE applications) google.comgoogle.comsika.comevonik.comgoogleapis.comgrolman-group.com. These materials are valued for their ability to provide strong adhesion to various substrates, their flexibility, durability, and resistance to environmental factors google.comgoogle.comsika.comevonik.comgrolman-group.com.
This compound can be incorporated into polymer systems through its reactive Si-Cl or Si-H bonds. In silane-terminated polymers, hydrolyzable groups (such as chlorine atoms from this compound) bonded to silicon atoms undergo hydrolysis upon exposure to moisture, forming reactive silanol (B1196071) groups (Si-OH) google.comgoogle.com. These silanol groups can then condense with each other or with reactive groups on the substrate surface, leading to the formation of a crosslinked network that provides adhesive and cohesive strength google.comgoogle.com. The phenyl group contributes to the organic nature of the polymer, influencing properties like compatibility with organic matrices and potentially affecting the refractive index and thermal stability of the final material.
Microelectronics and Electronic Materials
This compound, as a functional organosilane, plays a role in the development and manufacturing of materials used in the microelectronics and electronics industries. Organosilicon compounds, including phenyl-substituted silanes like phenylsilane (B129415) and phenyltrichlorosilane, are broadly utilized in these fields, particularly in the production of semiconductors and integrated circuits dakenchem.comdakenchem.comgelest.comscribd.comxjysilicone.compageplace.dedokumen.pubfluorocarbon.co.uk. The unique properties of silicon-based materials, such as excellent electrical insulation and high-temperature resistance, make them valuable in electronic applications xjysilicone.comfluorocarbon.co.uk.
This compound and related silanes can be employed in surface modification processes, which are integral to semiconductor manufacturing brewerscience.com. Surface modification allows for tailoring the behavior of materials, including reducing roughness, adding functional groups, or changing surface energy brewerscience.com. These modifications can enhance adhesion, water repellency, and chemical resistance, properties crucial for protective coatings and interfaces in electronic devices dakenchem.combrewerscience.com. Silicones, often derived from silane (B1218182) precursors, are used as encapsulation materials for electronic components, shielding them from the environment xjysilicone.com. They also find applications in potting, sealing, adhesives, and coatings within the optoelectronics, electronics, and microelectronics industries xjysilicone.com.
While general applications of phenyl-substituted silanes in microelectronics are well-documented, specific detailed research findings or quantitative data solely focusing on this compound's direct application in this narrow context are less prevalent in the provided search results. However, its inclusion as a component or precursor in broader silicon-based materials used in these advanced applications is indicated scribd.comgelest.com. The development of advanced materials for the protection and enhancement of optics, displays, and other microelectronics frequently involves silicon-based compounds brewerscience.com. Carbofunctional silanes, a category that includes this compound derivatives, are used as adhesion promoters in processing plastics and modifying inorganic fillers, which is relevant to the manufacturing of electronic components and photovoltaic cells dokumen.pub.
Catalyst Development
This compound is recognized for its utility in catalyst development, particularly in the context of hydrosilylation reactions. Hydrosilylation, the process of adding silicon hydrides across carbon-carbon multiple bonds, is a fundamental reaction in silicon chemistry for synthesizing organosilicon compounds researchgate.netresearchgate.net. This compound is listed among the silicon hydrides that are effective in hydrosilylation reactions researchgate.net.
The development of efficient and selective catalysts for hydrosilylation remains an active area of research researchgate.net. Transition metal catalysts, such as those based on platinum, rhodium, and palladium, are commonly employed for these transformations researchgate.netresearchgate.net. While established catalysts like Speier's and Karstedt's catalysts have been used for decades, there is a continuous need for the improvement of catalytic systems to achieve higher selectivity, lower cost, and enhanced efficiency for the production of organosilicon materials with superior properties researchgate.net.
Analytical Methodologies in Phenyldichlorosilane Research
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of phenyldichlorosilane, providing detailed information about the hydrogen, carbon, and silicon atoms within the molecule. nih.govresearchgate.net
¹H NMR Spectroscopy: ¹H NMR provides information on the hydrogen atoms. The spectrum of this compound would typically show signals corresponding to the aromatic protons of the phenyl group and the hydrogen directly bonded to the silicon atom (Si-H). The chemical shifts, splitting patterns, and integration of these signals are characteristic of the compound. Studies on organosiloxanes, which are related to silanes, demonstrate the utility of ¹H NMR in characterizing Si-H bonds and organic substituents attached to silicon. nih.govresearchgate.net
¹³C NMR Spectroscopy: ¹³C NMR provides insights into the carbon framework of the phenyl group. Different carbon environments in the aromatic ring will give rise to distinct signals. The chemical shifts and multiplicities (in coupled spectra) help confirm the presence and substitution pattern of the phenyl ring. nih.govresearchgate.net
²⁹Si NMR Spectroscopy: ²⁹Si NMR is particularly valuable for directly analyzing the silicon atom's environment. The chemical shift of the ²⁹Si nucleus is highly sensitive to the substituents attached to the silicon. For this compound (C₆H₅SiHCl₂), the silicon atom is bonded to a phenyl group, a hydrogen atom, and two chlorine atoms. The ²⁹Si NMR spectrum would show a characteristic signal reflecting this specific environment. ²⁹Si NMR is widely used in the study of organosilicon compounds to understand the degree of substitution and connectivity around the silicon center. nih.govresearchgate.nethuji.ac.il
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies. gelest.com Key functional groups in this compound include the Si-H bond, Si-Cl bonds, and the phenyl ring (C=C stretches and C-H bends).
The IR spectrum of this compound would exhibit distinct absorption bands corresponding to these vibrations. For instance, the Si-H stretching vibration typically appears in the range of 2080-2280 cm⁻¹. gelest.com Vibrations associated with the phenyl ring would also be present in characteristic regions of the spectrum. gelest.comnist.gov The presence and positions of these bands serve as a fingerprint for the identification of this compound.
Mass Spectrometry (MS), including GC-MS
Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern upon ionization. chemguide.co.ukwikipedia.orglcms.cz This technique is particularly useful for confirming the identity and purity of the compound.
When coupled with gas chromatography (GC-MS), it becomes a powerful tool for separating this compound from impurities and then analyzing the mass spectrum of the separated compound. sigmaaldrich.com The molecular ion peak corresponds to the molecular weight of this compound (approximately 176.09 g/mol for the main isotopologue). nih.gov Fragmentation of the molecular ion in the mass spectrometer yields characteristic fragment ions, which can provide structural information. Common fragmentation pathways for organosilanes can involve the cleavage of Si-C, Si-H, or Si-Cl bonds. researchgate.netlibretexts.org Analyzing the pattern of these fragment ions helps to confirm the structure of this compound and identify potential impurities.
Chromatographic Separation Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures or for assessing its purity by separating it from impurities.
Gas Chromatography (GC)
Gas chromatography is a widely used technique for the separation and analysis of volatile and semi-volatile compounds like this compound. sigmaaldrich.com In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase contained within a column. Compounds in the mixture separate based on their differential partitioning between the mobile and stationary phases.
GC is frequently employed for the purity analysis of silanes and chlorosilanes. google.com The choice of stationary phase and operating conditions (e.g., column temperature, carrier gas flow rate) are critical for achieving good separation. gcms.cztrajanscimed.com Detectors such as Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD) are commonly used, and as mentioned earlier, coupling GC with MS (GC-MS) provides additional identification capabilities. sigmaaldrich.com
High Performance Liquid Chromatography (HPLC)
While GC is typically preferred for highly volatile silanes, High Performance Liquid Chromatography (HPLC) can also be applied, particularly for less volatile derivatives or mixtures containing components with a wider range of volatilities. rsc.orgsigmaaldrich.comresearchgate.netchromatographyonline.com HPLC separates compounds based on their interactions with a stationary phase as they are carried by a liquid mobile phase.
The choice of stationary phase (e.g., reversed-phase, normal-phase) and mobile phase composition are optimized to achieve separation of the target compound from other components in the mixture. sigmaaldrich.comresearchgate.net Detectors such as UV-Vis detectors (if the molecule has a chromophore, like the phenyl group in this compound) or refractive index detectors can be used. chromatographyonline.com Although less common than GC for simple chlorosilanes like this compound, HPLC can be valuable in analyzing complex mixtures or reaction products involving this compound.
Surface Analysis Techniques for Modified Substrates
The characterization of surfaces modified with silanes, such as this compound, is essential to determine the success of the modification process, the structure and uniformity of the resulting films, and the changes in surface properties. A range of surface-sensitive techniques are employed for this purpose. These techniques provide insights into the elemental composition, chemical bonding, molecular orientation, film thickness, surface energy, and crystallinity of the modified layers.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful, surface-sensitive technique used to investigate the electronic structure and molecular orientation of thin films and adsorbed species on surfaces. kit.eduuni-marburg.de It involves exciting core electrons to unoccupied molecular orbitals using tunable X-rays, typically from a synchrotron source. kit.eduuni-marburg.destanford.edu The absorption of X-rays is element-specific, allowing for the targeting of specific atoms within the modified layer, such as carbon, oxygen, or silicon. stanford.eduifnano.de
NEXAFS spectra exhibit fine structure near the absorption edge that is characteristic of the chemical bonding environment of the probed atom. stanford.eduifnano.de By analyzing the shape and position of these features, researchers can gain information about the functional groups present and the nature of the bonds formed between the silane (B1218182) and the substrate. stanford.edu
A key advantage of NEXAFS for analyzing silane films is its sensitivity to molecular orientation. kit.eduuni-marburg.denih.govaps.org By varying the angle of incidence of the linearly polarized X-ray beam relative to the sample surface, changes in the absorption intensity of specific spectral features (dichroism) can be observed. uni-marburg.destanford.eduaps.org This angular dependence provides detailed information about the average orientation of molecules or specific molecular moieties (like phenyl rings in this compound) on the surface. uni-marburg.destanford.edunih.govaps.org For instance, studies on aromatic silanes have utilized angle-resolved NEXAFS to determine the orientation of phenyl rings relative to the substrate surface. aps.orgnist.gov This is crucial for understanding the packing density and ordering within the silane film.
NEXAFS is particularly useful for characterizing ultra-thin films and monolayers where the signal from the modifying layer is weak compared to the substrate. uni-marburg.deifnano.de While direct studies specifically on this compound using NEXAFS were not prominently found in the search results, the technique is widely applied to characterize organosilane films and provides valuable information on their chemical state and molecular arrangement, which is directly relevant to understanding this compound-modified surfaces. nist.gov Complementary techniques like X-ray Photoelectron Spectroscopy (XPS) are often used alongside NEXAFS to provide elemental composition and chemical state information. kit.eduresearchgate.netphi.comrsc.org
Contact Angle Measurements
Contact angle measurements are a simple yet effective technique for assessing the wettability and surface energy of modified substrates. researchgate.netaip.orgmpg.debibliotekanauki.plmdpi.com When a liquid droplet is placed on a solid surface, the contact angle formed at the liquid-solid interface is determined by the balance of interfacial tensions. mdpi.com This angle is highly sensitive to the chemical composition and topography of the outermost surface layer. mdpi.com
Modification of a substrate with this compound, which introduces hydrophobic phenyl groups, typically leads to an increase in the water contact angle compared to the unmodified, often hydrophilic, substrate. aip.orgosti.govnih.govresearchgate.net A higher contact angle indicates a more hydrophobic surface, while a lower angle suggests a more hydrophilic one. bibliotekanauki.plmdpi.com
Researchers use contact angle measurements to:
Confirm the successful grafting of the silane layer. researchgate.netaip.orgosti.gov
Evaluate the uniformity and completeness of the silane coverage. Variations in contact angle across the surface can indicate heterogeneous modification.
Assess the effect of different deposition conditions (e.g., concentration, time, solvent) on the resulting surface properties. researchgate.netaip.orgmpg.deosti.gov
Study the stability of the modified layer by monitoring changes in contact angle over time or upon exposure to different environments.
Studies on various organosilanes have shown that the contact angle is influenced by factors such as the length and nature of the organic chain, the packing density of the silane molecules, and the presence of solvent molecules within the film. aip.orgmpg.deosti.gov For instance, longer alkyl chains generally lead to higher contact angles and more hydrophobic surfaces. aip.orgmpg.deosti.gov The sessile drop method is a common technique for measuring static contact angles. aip.orgmpg.deosti.gov Advancing and receding contact angles can also provide information about surface heterogeneity and roughness. nist.gov
While specific contact angle values for this compound on various substrates were not extensively detailed in the search results, the principle of using contact angle changes to characterize the hydrophobicity imparted by the phenyl group is a standard approach in silane surface modification research. nist.govresearchgate.netaip.orgmpg.debibliotekanauki.plmdpi.comosti.govnih.govresearchgate.net
An example of how contact angle measurements are used is in the characterization of organosilane films on silica (B1680970) substrates. High contact angles with water and low non-dispersive components of surface energy were observed for modified surfaces, similar to olefinic surfaces. aip.orgosti.gov The wetting properties of films adsorbed from solution were found to reflect the insertion of solvent between grafted molecules. aip.orgosti.gov
Here is an example of how data from contact angle measurements might be presented, based on the types of findings in the search results for similar silanes:
| Substrate Type | Silane Used | Contact Angle (Water) | Reference |
| Silica | n-alkylsilane | High (>90°) | aip.orgosti.gov |
| COC | H-terminated silane | 85° | nih.gov |
| COC | Phenyl-terminated silane | 90° | nih.gov |
| Wood fibers | Alkoxysilanes | 127.9° - 139.7° | researchgate.net |
| Glass | DCDMS | Up to 99° (rough) | mdpi.com |
Note: The specific contact angle values for this compound would depend on the substrate, deposition method, and film quality.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a technique primarily used to determine the crystalline structure, phase composition, and crystallite size of materials. measurlabs.comcatalysis.blog While this compound itself is a molecular compound, it can be used to create modified layers on substrates, and in some cases, these layers or the underlying substrate might exhibit crystalline properties that are affected by the modification.
For thin films and surface layers, grazing incidence X-ray diffraction (GIXRD) is often employed. measurlabs.commeasurlabs.comeuropa.eu This geometry uses a small incident angle of the X-ray beam to enhance the sensitivity to the surface region, minimizing the signal from the bulk substrate. measurlabs.commeasurlabs.comeuropa.eu
In the context of this compound or related silane modifications, XRD can be used to:
Analyze the crystalline structure of the substrate before and after modification to see if the process induces any changes. researchgate.net
Investigate the formation of crystalline phases within the silane layer itself, although organosilane films are often amorphous or have limited long-range order, especially in monolayer or thin film form. mpg.demdpi.com
Assess the orientation of crystalline domains within the modified layer or the substrate near the interface. researchgate.net
Studies on organosilane films have sometimes used XRD to complement other techniques. For instance, XRD has been used to analyze the crystalline structure of hybrid thin films incorporating silanes and other materials. scirp.org While direct application of XRD to characterize the structure of this compound monolayers might be limited due to their potential amorphous nature, it can be valuable when the silane is part of a composite layer or when studying its effect on the crystallinity of the substrate or subsequent layers.
For example, XRD analysis has been used to study the morphology and stacking in films of conjugated polymers cast on hexamethyldisilazane (B44280) (HMDS) treated substrates, a related silane modification. researchgate.net This indicates that while the silane layer itself might not yield strong diffraction peaks, it can influence the structure of materials deposited on top. XRD patterns can reveal the presence of crystalline peaks, indicating the degree of crystallinity and potentially the orientation of crystallites. mdpi.comresearchgate.netscirp.orgformulationbio.com
Here is an example of how XRD data might be presented, based on studies of modified surfaces:
| Sample | Key XRD Peaks (2θ) | Interpretation | Reference |
| Original Phenolic Resin | No sharp peaks | Amorphous nature | researchgate.net |
| Modified Phenolic Resin (with silane) | Sharp peaks present | Crystalline domains introduced or enhanced | researchgate.net |
| Hydroxyapatite/PVA/Gelatin film | 11.54°, 11.76° | Characteristic peaks of components, indicates crystallinity | scirp.org |
Note: The specific peaks and interpretation for this compound-modified surfaces would depend on the specific system and whether crystalline phases are present.
Environmental Considerations and Sustainability in Phenyldichlorosilane Research
Green Chemistry Principles in Organosilicon Synthesis
Green chemistry provides a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jk-sci.comnih.gov In the context of organosilicon synthesis, these principles are applied to improve efficiency and minimize environmental footprints.
A core principle of green chemistry is maximizing "atom economy," which measures the efficiency of a reaction in converting reactant atoms into the desired product. Reactions with high atom economy, such as addition reactions, are inherently less wasteful. jk-sci.comnih.gov
Traditional organosilicon synthesis can involve multi-step processes with low atom economy, often generating significant waste. For instance, the production of chlorosilane residues in the polysilicon industry presents a major disposal and pollution challenge. academax.comnih.gov Strategies to improve atom economy and reduce waste in processes related to phenyldichlorosilane include:
Optimizing Reaction Pathways: Favoring addition and rearrangement reactions over substitution and elimination reactions, which inherently generate byproducts. nih.gov
Recycling Byproducts: Developing methods to convert waste streams into valuable products. For example, research has focused on converting chlorosilane residues into useful materials like nano-silica. nih.gov A novel low-energy method using a gallium catalyst and boron trichloride (B1173362) can depolymerize silicone waste back into high-purity chlorosilane monomers with yields of approximately 97%, effectively closing the production loop. eurekalert.orgbioengineer.org
Minimizing Protecting Groups: Avoiding the use of temporary modifying groups in synthesis reduces the number of reaction steps and the amount of auxiliary reagents, thereby decreasing waste generation. jk-sci.com
| Reaction Type | Atom Economy | Relevance to Organosilicon Synthesis |
| Addition | High | Hydrosilylation, a key Si-C bond-forming reaction, is an addition reaction and is highly atom-economical. |
| Rearrangement | High | Isomerization reactions can provide atom-economic routes to desired isomers without generating byproducts. nih.gov |
| Substitution | Low | Many classical syntheses involve substitution steps that generate stoichiometric inorganic salts as waste. |
| Elimination | Low | Elimination reactions inherently produce byproducts, reducing the overall atom economy of a synthetic route. |
Many crucial reactions in organosilicon chemistry, such as hydrosilylation, rely on catalysts. Historically, these have often been precious metals like platinum (e.g., Speier's and Karstedt's catalysts), which are expensive and pose concerns regarding resource depletion and potential metal residue contamination. ucsd.edunih.gov
The development of more benign and sustainable catalytic systems is a key area of green chemistry research:
Earth-Abundant Metal Catalysts: There is a significant shift towards using catalysts based on more abundant and less toxic metals like iron, cobalt, and nickel. ucsd.edunih.gov These alternatives are sought for their lower cost, reduced toxicity, and unique reactivity. ucsd.edunih.gov
Heterogeneous Catalysts: Supporting catalysts on solid matrices, such as nano-dispersed platinum on silicate (B1173343) matrices, can facilitate easier separation from the product and catalyst recycling, reducing waste and cost. rsc.org
Catalyst-Free Systems: In some cases, reactions can be promoted using simple, inexpensive, and non-toxic salts like potassium carbonate, or by using light (photocatalysis), eliminating the need for metal catalysts altogether. rsc.org
Biocatalysis: The use of enzymes to catalyze reactions in organosilicon chemistry is an emerging field that offers high selectivity under mild conditions, further reducing the environmental impact of synthesis. jk-sci.com
Life Cycle Assessment (LCA) of this compound Production and Applications
A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle—from raw material extraction ("cradle") to production, use, and final disposal ("gate" or "grave"). mdpi.commdpi.com It provides a quantitative basis for identifying environmental hotspots and guiding process improvements. mdpi.com
While a specific, publicly available LCA for this compound is not available, an assessment would typically analyze the following stages:
Raw Material Acquisition: This includes the energy-intensive production of metallurgical-grade silicon and the synthesis of precursors like chlorobenzene (B131634). The production of silicones has a high carbon footprint, with over 70% stemming from the extraction and processing of raw materials. eurekalert.org
Chemical Synthesis: The "Direct Process" for producing organochlorosilanes is energy-intensive. The LCA would quantify the energy consumption, solvent use, and waste generated during the synthesis of this compound. Studies on similar fine chemical production show that energy use can account for 65% to 85% of the environmental impact.
End-of-Life: This stage assesses the impacts of disposal, whether through landfill, incineration, or recycling. The development of efficient chemical recycling methods that can convert silicone polymers back to chlorosilane monomers is crucial for creating a circular economy and reducing end-of-life impacts. eurekalert.orgbioengineer.org
Sustainable Development and Responsible Innovation in Silane (B1218182) Chemistry
The pursuit of sustainable development and responsible innovation has become a critical focus within the chemical industry, including the specialized field of silane chemistry. For a compound like this compound, this translates to a multi-faceted approach that considers the entire lifecycle, from synthesis to application and disposal. The principles of green chemistry serve as a foundational framework for driving these advancements, aiming to create chemical processes that are more efficient, less hazardous, and environmentally benign. chemistryjournals.netcbijournal.com
The traditional synthesis of organochlorosilanes often involves processes that are energy-intensive and utilize hazardous materials, leading to the generation of significant waste. chemistryjournals.net In the context of this compound, this necessitates a shift towards greener synthetic routes. The "direct process," a cornerstone of organosilane production, can be adapted to be more environmentally friendly. researchgate.netmdpi.com Research into alternative catalysts and reaction conditions for the direct synthesis involving chlorobenzene and silicon is a key area of sustainable innovation. researchgate.net The goal is to maximize the yield and selectivity of this compound while minimizing energy consumption and the formation of undesirable byproducts.
Another significant aspect of sustainable development in silane chemistry is the move towards solvent-free or greener solvent systems. nih.gov Traditional organic solvents are often volatile, toxic, and contribute to air pollution. chemistryjournals.net The development of processes that can proceed without a solvent or in more environmentally friendly media like ionic liquids or supercritical fluids represents a substantial step forward. chemistryjournals.net For this compound, this could involve innovative reactor designs and process intensification to facilitate reactions in the absence of conventional solvents.
Hydrosilylation reactions, where this compound can be a key reactant, are also a focal point for sustainable innovation. nih.gov The development of highly efficient and selective catalysts, particularly those based on earth-abundant and less toxic metals, is a primary objective. mdpi.com This reduces reliance on precious metal catalysts and can lead to cleaner reaction profiles with fewer side products. mdpi.comresearchgate.net
Responsible innovation extends beyond the laboratory and manufacturing plant to consider the broader societal and environmental implications of this compound. This includes a thorough understanding of its environmental fate and potential toxicity. While specific life cycle assessments (LCA) for this compound are not widely published, the principles of LCA are being increasingly applied to chemical production to quantify environmental impacts from cradle to grave. upc.eduethz.chucl.ac.ukmdpi.com Such assessments for this compound would evaluate the environmental burden associated with raw material extraction, synthesis, transportation, use, and end-of-life, providing a holistic view of its sustainability profile. mdpi.com
The decomposition of chlorosilanes, including this compound, can release hazardous substances like hydrogen chloride. nih.gov Responsible innovation, therefore, dictates that handling, storage, and disposal procedures are designed to minimize environmental release and ensure worker safety. Furthermore, exploring applications of this compound in sustainable technologies, such as advanced materials for energy efficiency or renewable energy applications, is another dimension of responsible innovation.
The following tables provide an overview of key aspects of sustainable development and responsible innovation as they apply to this compound research, based on established green chemistry principles and research trends in silane chemistry.
Table 1: Green Chemistry Principles and their Application to this compound Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
| Waste Prevention | Optimizing the direct process to maximize conversion of reactants to this compound and minimize byproduct formation. |
| Atom Economy | Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. |
| Less Hazardous Chemical Syntheses | Developing synthesis pathways that avoid the use and generation of highly toxic or environmentally persistent substances. |
| Designing Safer Chemicals | Research into derivatives of this compound with reduced toxicity and improved environmental profiles. |
| Safer Solvents and Auxiliaries | Utilizing solvent-free reaction conditions or employing benign solvents like water, ionic liquids, or supercritical fluids. |
| Design for Energy Efficiency | Employing catalysis and process intensification to lower reaction temperatures and pressures, thereby reducing energy consumption. |
| Use of Renewable Feedstocks | Exploring bio-based routes for the synthesis of the phenyl group or other precursors, though this is a long-term research goal. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in the synthesis of more complex molecules from this compound. |
| Catalysis | Using highly selective and recyclable catalysts to improve reaction efficiency and reduce waste. cbijournal.com |
| Design for Degradation | Investigating the environmental fate and biodegradability of this compound and its derivatives. |
| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to control reaction conditions and prevent the formation of hazardous byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Designing processes that minimize the risk of chemical accidents, such as explosions or the release of toxic substances. |
Table 2: Comparative Analysis of Synthesis Routes for Phenyl-substituted Silanes
| Synthesis Route | Description | Sustainability Advantages | Sustainability Challenges |
| Grignard Route | Reaction of a phenyl Grignard reagent with a silicon halide. | High selectivity for specific products. | Generates significant magnesium halide waste; use of volatile ether solvents. |
| Direct Process | High-temperature reaction of chlorobenzene with silicon, often with a copper catalyst. researchgate.netmdpi.com | Potentially higher atom economy and fewer steps. | High energy consumption; formation of a mixture of products requiring separation. |
| Hydrosilylation | Addition of a silane to an unsaturated phenyl-containing compound. nih.gov | High atom economy; can be highly selective with the right catalyst. | Often requires precious metal catalysts; potential for side reactions. mdpi.com |
| Mechanochemical Synthesis | Solid-state reaction induced by mechanical force. rsc.orgrsc.org | Solvent-free; can proceed at lower temperatures. rsc.org | Scalability can be a challenge; catalyst and reactant compatibility needs to be established for this compound. |
Table 3: Key Research Areas for Sustainable this compound Chemistry
| Research Area | Objective | Potential Impact |
| Advanced Catalysis | Development of non-precious metal catalysts for direct synthesis and hydrosilylation. | Reduced cost and environmental impact of catalysts. |
| Process Intensification | Use of microreactors or flow chemistry for this compound synthesis. | Improved heat and mass transfer, leading to higher yields and safety. |
| Chlorine-Free Synthesis | Exploring routes to phenylsilanes that avoid the use of chlorine. researchgate.net | Elimination of corrosive and hazardous chlorinated byproducts. |
| Life Cycle Assessment (LCA) | Comprehensive environmental impact assessment of this compound production and use. upc.edursc.org | Identification of environmental hotspots and opportunities for improvement. |
| Biodegradation Studies | Investigation of the environmental fate and potential for biodegradation of this compound and its derivatives. | Better understanding of the long-term environmental impact. |
Q & A
Basic: What experimental protocols are recommended for synthesizing and purifying phenyldichlorosilane in academic research?
Answer:
Synthesis typically involves the reaction of phenyl Grignard reagents with silicon tetrachloride under anhydrous conditions. Post-synthesis purification often employs fractional distillation under inert atmospheres to minimize hydrolysis. Chromatographic methods, such as gas chromatography using RTX®-200 columns, are critical for verifying purity, as this compound co-elutes with structurally similar silanes (e.g., phenyltrichlorosilane) . For reproducibility, document reaction stoichiometry, temperature gradients during distillation, and baseline resolution criteria in chromatograms. Include spectral data (NMR, FTIR) cross-referenced with NIST Standard Reference Database 69 to validate structural integrity .
Basic: Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
Answer:
- NMR Spectroscopy: Use H and Si NMR to confirm the Si-Cl bond environment and phenyl group orientation. Compare chemical shifts with literature values (e.g., Si δ ≈ 15–20 ppm for dichlorosilanes).
- FTIR Spectroscopy: Identify Si-Cl stretching vibrations (~490–520 cm) and Si-C aromatic peaks (~1,430 cm).
- Mass Spectrometry: High-resolution MS (HRMS) detects molecular ion clusters (e.g., [M-Cl]) to confirm molecular weight.
- Chromatography: RTX®-200 columns separate this compound from co-synthesized byproducts like methylthis compound . Always include retention indices and internal standards in protocols .
Advanced: How can researchers assess this compound’s stability under varying experimental conditions (e.g., humidity, temperature)?
Answer:
- Humidity Studies: Conduct controlled hydrolysis experiments in humidity chambers (e.g., 30–90% RH). Monitor Si-Cl bond cleavage via in-situ FTIR and quantify HCl release via titration. Document kinetic degradation rates .
- Thermal Stability: Use thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events.
- Long-Term Storage: Store samples in amber glass under argon at –20°C. Periodically test purity via GC-MS and compare against baseline data to detect degradation .
Advanced: How should researchers resolve contradictions in published data on this compound’s reactivity or spectral properties?
Answer:
- Comparative Meta-Analysis: Systematically compare experimental conditions across studies (e.g., solvent polarity, catalyst presence). For spectral discrepancies, validate peak assignments using deuterated analogs or computational modeling (DFT) .
- Reproducibility Trials: Replicate key experiments under standardized conditions (e.g., IUPAC-recommended protocols). Publish negative results to clarify boundary conditions .
- Framework Application: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses that address mechanistic ambiguities, such as the role of trace water in hydrolysis kinetics .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, splash-resistant goggles, and flame-retardant lab coats. Use fume hoods rated for corrosive vapors .
- Spill Management: Neutralize spills with sodium bicarbonate or specialized halogen-absorbent materials. Avoid aqueous solutions to prevent exothermic HCl release .
- Ventilation: Ensure airflow rates ≥100 ft/min in fume hoods during transfers. Monitor airborne HCl using real-time gas sensors .
Advanced: What computational approaches are used to model this compound’s electronic structure and reaction pathways?
Answer:
- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate hydrolysis kinetics in explicit solvent models (e.g., water/THF mixtures). Track Si-Cl bond rupture timescales and solvation effects .
- Spectroscopic Predictions: Compare computed IR/Raman spectra with experimental data to validate force fields .
Advanced: How can this compound’s role in hybrid material synthesis be optimized through mechanistic studies?
Answer:
- In-Situ Monitoring: Use stopped-flow FTIR or Raman spectroscopy to capture intermediate species during sol-gel reactions. Identify rate-determining steps (e.g., silanol condensation) .
- Morphological Analysis: Pair TEM/SEM with small-angle X-ray scattering (SAXS) to correlate synthesis conditions (e.g., pH, precursor ratios) with pore structure in silica hybrids .
- Cross-Validation: Compare experimental results with ab initio surface energy calculations to refine synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
